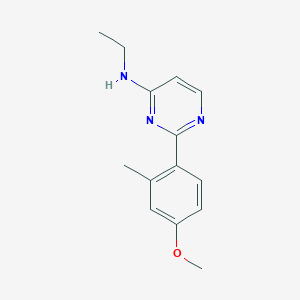
N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine
Übersicht
Beschreibung
N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-(4-methoxy-2-methylphenyl)pyrimidine with ethylamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial production may also involve the use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or methoxyamine in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ethyl or methoxy groups.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pyrimidine-based compounds with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including enzymes and receptors. It is used in assays to investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. It is evaluated for its efficacy and safety in preclinical studies for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. It is also employed in the formulation of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-methoxyphenyl)pyrimidin-4-amine: This compound lacks the ethyl and methyl groups present in N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine, resulting in different chemical and biological properties.
N-ethyl-2-(4-methoxyphenyl)pyrimidin-4-amine: This compound is similar but lacks the methyl group, which may affect its reactivity and interactions with biological targets.
2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine: This compound lacks the ethyl group, which may influence its solubility and overall chemical behavior.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-15-13-7-8-16-14(17-13)12-6-5-11(18-3)9-10(12)2/h5-9H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWQCCCWXBEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)C2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


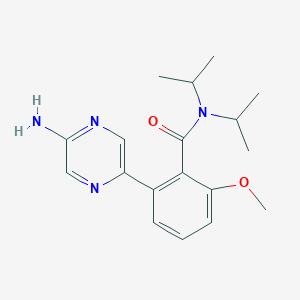
![ethyl 1-[(propylamino)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4256283.png)
![8-{4-[(2-hydroxyethyl)(methyl)amino]-1-piperidinyl}-2,6-dimethyl-2-octanol](/img/structure/B4256295.png)
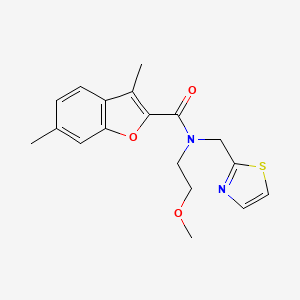
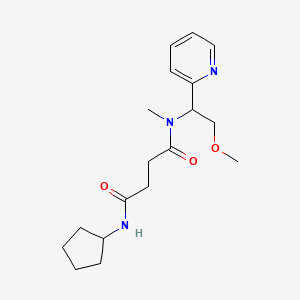
![1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B4256325.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[(2-methyl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B4256331.png)
![5-ethyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B4256335.png)
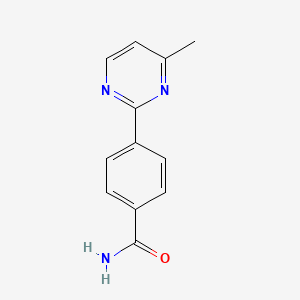
![2-(1-methyl-1H-imidazol-2-yl)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4256348.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4256354.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine](/img/structure/B4256374.png)
![1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4256387.png)
![N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine](/img/structure/B4256394.png)
